

molecular weight of Beryllium acetylacetone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Beryllium acetylacetone*

Cat. No.: *B161873*

[Get Quote](#)

An In-depth Technical Guide on the Molecular Weight of **Beryllium Acetylacetone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of **Beryllium acetylacetone**, a key organometallic compound with applications in various research and development sectors. This document details the compound's fundamental properties and outlines experimental protocols for the determination of its molecular weight.

Compound Identification and Properties

Beryllium acetylacetone, systematically named (T-4)-Bis(2,4-pentanedionato-*O,O'*)beryllium, is a coordination complex with the chemical formula $C_{10}H_{14}BeO_4$ ^{[1][2]}. It is a white, crystalline solid that is soluble in many organic solvents^{[1][2]}.

Quantitative Data Summary

A summary of the key quantitative data for **Beryllium acetylacetone** is presented in Table 1.

Property	Value	Source
Molecular Formula	$C_{10}H_{14}BeO_4$	[1] [2] [3] [4]
Molecular Weight	207.23 g/mol	[1] [3] [4] [5]
Monoisotopic Mass	207.101 g/mol	
Melting Point	108 °C	[1] [2]
Boiling Point	270 °C	[1] [2]
Density	1.168 g/cm³	[1] [2]

Experimental Determination of Molecular Weight

The molecular weight of **Beryllium acetylacetone** can be experimentally determined using several analytical techniques. Mass spectrometry and gas chromatography are particularly well-suited for this compound due to its volatility and stability.

Mass Spectrometry

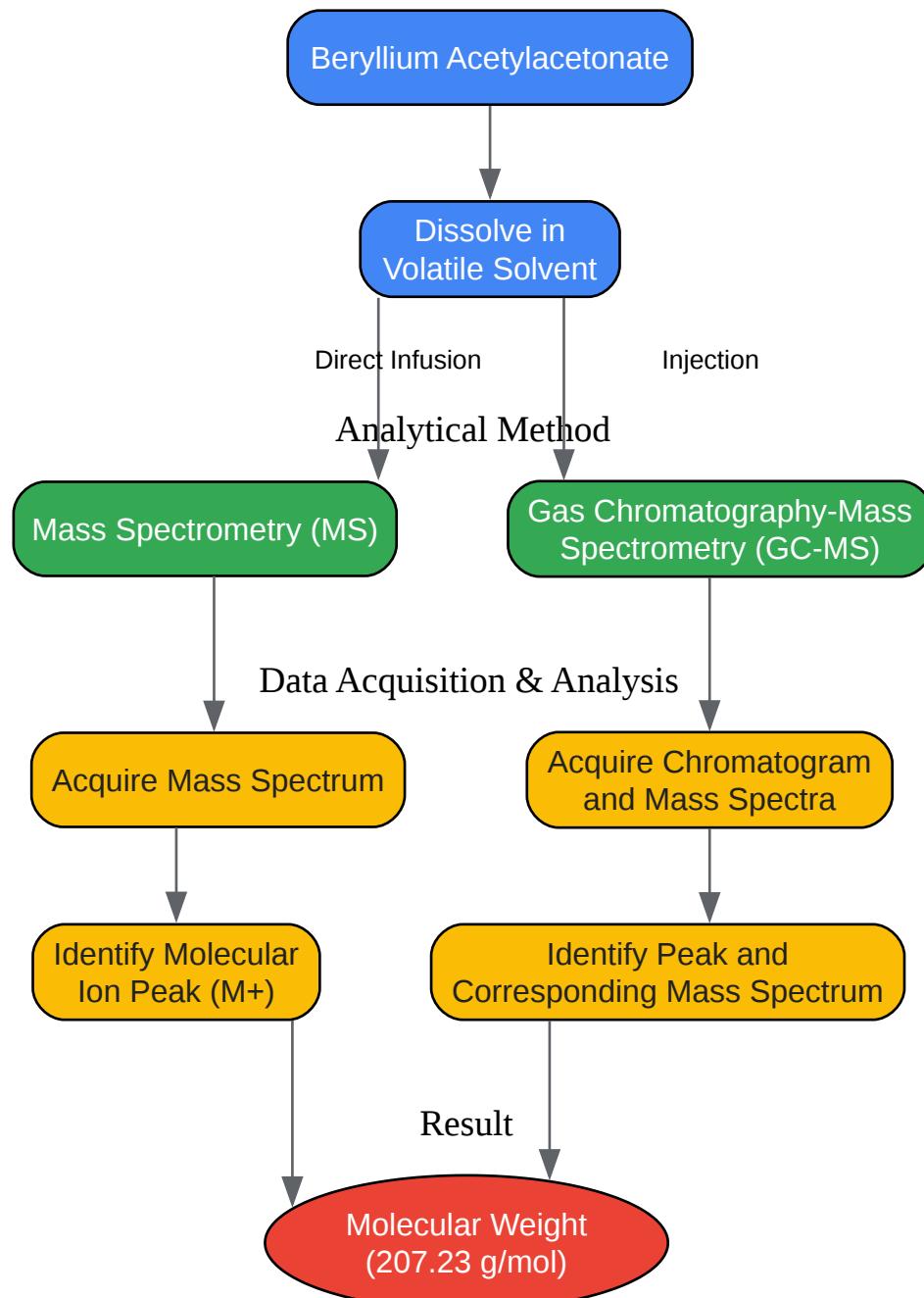
Mass spectrometry is a powerful technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). **Beryllium acetylacetone** is known to be stable in mass spectrometric measurements and typically exhibits a clear molecular ion peak (M⁺), which directly corresponds to its molecular weight.

- Sample Preparation:
 - Dissolve a small amount (approximately 1 mg) of **Beryllium acetylacetone** in a suitable volatile organic solvent, such as dichloromethane or acetone, to a final concentration of approximately 1 mg/mL.
- Instrument Parameters (Typical):
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Source Temperature: 200-250 °C

- Inlet System: Direct insertion probe or gas chromatography inlet.
- Analyzer: Quadrupole or Time-of-Flight (TOF)
- Mass Range: 50-300 amu
- Procedure:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum.
 - Identify the molecular ion peak (M^+), which will appear at an m/z value corresponding to the molecular weight of **Beryllium acetylacetone** (approximately 207).
 - Analyze the fragmentation pattern to confirm the structure.

Gas Chromatography

Gas chromatography (GC) can be used for the analysis of volatile compounds like **Beryllium acetylacetone**. While primarily a separation technique, when coupled with a mass spectrometer (GC-MS), it provides definitive molecular weight information.


- Sample Preparation:
 - Prepare a dilute solution of **Beryllium acetylacetone** (e.g., 100 μ g/mL) in a volatile solvent such as hexane or ethyl acetate.
- GC-MS Parameters (Typical):
 - GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 μ m film thickness.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program:

- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: Increase to 250 °C at a rate of 10 °C/min.
- Final hold: 5 minutes at 250 °C.
- MS Interface Temperature: 280 °C.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- MS Scan Range: 40-350 amu.
- Procedure:
 - Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
 - The compound will elute from the column at a specific retention time and enter the mass spectrometer.
 - The mass spectrum of the eluting peak corresponding to **Beryllium acetylacetone** will be recorded, allowing for the determination of its molecular weight from the molecular ion peak.

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical workflow for the experimental determination of the molecular weight of **Beryllium acetylacetone**.

Sample Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for determining the molecular weight of **Beryllium acetylacetone**.

This guide provides the essential information and methodologies for understanding and determining the molecular weight of **Beryllium acetylacetone**. The detailed protocols serve as a starting point for researchers to adapt to their specific laboratory instrumentation and conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- 2. Rapid ultra-trace determination of beryllium by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Detection limits in the chromatographic element trace analysis - quantitative TLC, HPLC and GC with the example of beryllium acetylacetone (Journal Article) | ETDEWEB [osti.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [molecular weight of Beryllium acetylacetone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161873#molecular-weight-of-beryllium-acetylacetone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com